molecular formula C30H21N3O2S B392528 (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B392528
M. Wt: 487.6g/mol
InChI Key: YGOHLBPJXLJAON-KOEQRZSOSA-N
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Description

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a naphthyl group and a thioxodihydro-pyrimidinedione core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as cell signaling and gene expression . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(NAPHTHALEN-1-YL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its combination of the indole, naphthyl, and thioxodihydro-pyrimidinedione moieties, which confer unique chemical and biological properties. This structural complexity allows for a broader range of interactions and applications compared to simpler indole derivatives.

Properties

Molecular Formula

C30H21N3O2S

Molecular Weight

487.6g/mol

IUPAC Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C30H21N3O2S/c34-28-25(29(35)33(30(36)31-28)27-16-8-12-21-11-4-5-13-23(21)27)17-22-19-32(18-20-9-2-1-3-10-20)26-15-7-6-14-24(22)26/h1-17,19H,18H2,(H,31,34,36)/b25-17+

InChI Key

YGOHLBPJXLJAON-KOEQRZSOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC6=CC=CC=C65

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC6=CC=CC=C65

Origin of Product

United States

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